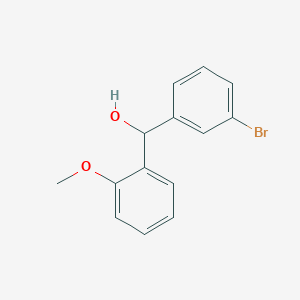![molecular formula C11H13BrO3 B7845733 2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene](/img/structure/B7845733.png)
2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene is a chemical compound with the molecular formula C11H13BrO3. It features a bromine atom attached to a benzene ring, which is further connected to a 1,3-dioxolane ring through an ethoxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene typically involves the bromination of a precursor compound. One common method is the reaction of 2-(2-bromoethyl)-1,3-dioxolane with a benzene derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as copper, and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound .
化学反应分析
Types of Reactions
2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other parts of the molecule.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene has several applications in scientific research:
作用机制
The mechanism of action of 2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene involves its interaction with specific molecular targets. The bromine atom and the dioxolane ring play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids .
相似化合物的比较
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: A precursor in the synthesis of 2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene, used in organic synthesis and polymer industry.
1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene: Another brominated benzene derivative with similar structural features.
Uniqueness
This compound is unique due to its specific combination of a bromine atom, a benzene ring, and a dioxolane ring. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
属性
IUPAC Name |
2-[2-(2-bromophenoxy)ethyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c12-9-3-1-2-4-10(9)13-6-5-11-14-7-8-15-11/h1-4,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSSYACUAKJNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
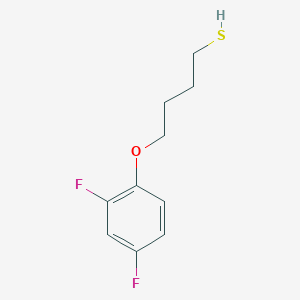
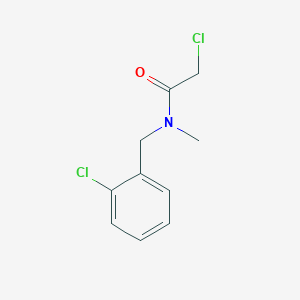
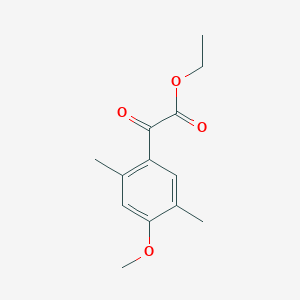


![4-([1,1'-Biphenyl]-4-yloxy)butan-1-amine](/img/structure/B7845709.png)

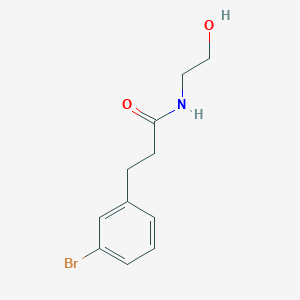
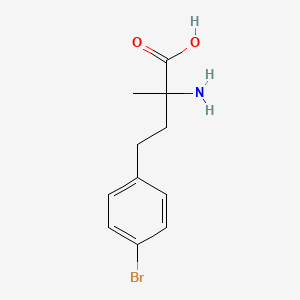
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B7845735.png)
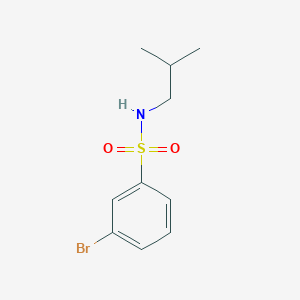
![2-Oxo-4-[4-(propan-2-yl)phenyl]-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B7845748.png)

